molecular formula C20H14FN5O4S B15012487 N-(4-fluoro-3-nitrophenyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-fluoro-3-nitrophenyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15012487
M. Wt: 439.4 g/mol
InChI Key: ABSVSWZCMAFGEH-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the furan and phenyl groups: These groups can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Attachment of the sulfanyl group: This step often involves the use of thiol reagents under nucleophilic substitution conditions.

    Formation of the acetamide linkage: This can be achieved through the reaction of an amine with an acyl chloride or anhydride.

    Introduction of the fluoro and nitro groups: These groups can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.

    Materials Science: The compound’s structural features make it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it could interact with specific enzymes or receptors, modulating their activity. The presence of the fluoro and nitro groups could enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-nitrophenyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(4-bromo-3-nitrophenyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

The presence of the fluoro group in N-(4-fluoro-3-nitrophenyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can significantly alter its chemical properties, such as its reactivity and binding affinity, compared to its chloro or bromo analogs. This makes it a unique compound with potentially distinct applications and effects.

Properties

Molecular Formula

C20H14FN5O4S

Molecular Weight

439.4 g/mol

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H14FN5O4S/c21-15-9-8-13(11-16(15)26(28)29)22-18(27)12-31-20-24-23-19(17-7-4-10-30-17)25(20)14-5-2-1-3-6-14/h1-11H,12H2,(H,22,27)

InChI Key

ABSVSWZCMAFGEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])C4=CC=CO4

Origin of Product

United States

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